Eribaxaban
Overview
Description
Eribaxaban is an orally available factor Xa inhibitor used for the prevention and treatment of venous thromboembolism.
Preparation Methods
The synthesis of Eribaxaban involves several steps, starting from inexpensive raw materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions. For instance, one method involves the use of 4-chloronitrobenzene and piperidine, followed by oxidation and other reactions to form the final product . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Eribaxaban undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like sodium chlorite and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of piperidine can lead to the formation of lactams, which are key intermediates in the synthesis of this compound .
Scientific Research Applications
Eribaxaban has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the properties and behavior of factor Xa inhibitors. In biology and medicine, this compound is used to investigate the mechanisms of blood coagulation and to develop new anticoagulant therapies. It is also used in the pharmaceutical industry for the development of new drugs and formulations .
Mechanism of Action
Eribaxaban exerts its effects by selectively inhibiting factor Xa, an enzyme that plays a crucial role in the blood coagulation cascade. By inhibiting factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. This mechanism of action makes this compound an effective anticoagulant for the prevention and treatment of thromboembolic disorders .
Comparison with Similar Compounds
Eribaxaban is similar to other factor Xa inhibitors such as Rivaroxaban and Apixaban. it has unique properties that distinguish it from these compounds. For example, this compound has a different chemical structure and pharmacokinetic profile, which may result in differences in efficacy and safety. Compared to Rivaroxaban, this compound has a lower potential for drug-drug interactions and may offer more predictable anticoagulation .
Conclusion
This compound is a valuable compound with significant applications in scientific research and medicine. Its unique properties and mechanism of action make it an important tool for the prevention and treatment of thromboembolic disorders. Continued research on this compound and similar compounds will likely lead to further advancements in anticoagulant therapy and improved patient outcomes.
Properties
IUPAC Name |
(2R,4R)-1-N-(4-chlorophenyl)-2-N-[2-fluoro-4-(2-oxopyridin-1-yl)phenyl]-4-methoxypyrrolidine-1,2-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClFN4O4/c1-34-18-13-21(30(14-18)24(33)27-16-7-5-15(25)6-8-16)23(32)28-20-10-9-17(12-19(20)26)29-11-3-2-4-22(29)31/h2-12,18,21H,13-14H2,1H3,(H,27,33)(H,28,32)/t18-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBKAVAGLMGMHI-WIYYLYMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H](N(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClFN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201915 | |
Record name | Eribaxaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536748-46-6 | |
Record name | Eribaxaban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536748-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eribaxaban [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536748466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eribaxaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06920 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eribaxaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERIBAXABAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FCH6YDY7Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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